4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride
Description
Properties
IUPAC Name |
4-chloro-2-propylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N2O2S/c1-2-3-10-6(13(8,11)12)5(7)4-9-10/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLXSVUWCKMBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231572 | |
| Record name | 4-Chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245823-83-9 | |
| Record name | 4-Chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by chlorination and sulfonylation. One common method involves the reaction of 4-chloro-1-propyl-1H-pyrazole with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride is in the field of medicinal chemistry. Its sulfonyl chloride group is reactive and can be utilized for synthesizing various bioactive compounds.
Case Study: Anticancer Agents
Recent studies have investigated the synthesis of novel pyrazole derivatives from this compound, which exhibit significant anticancer activity. For instance, modifications to the pyrazole ring have led to compounds that demonstrate selective cytotoxicity against cancer cell lines while sparing normal cells.
| Compound | Activity | Reference |
|---|---|---|
| Pyrazole Derivative A | IC50 = 15 µM (Cancer Cell Line) | |
| Pyrazole Derivative B | IC50 = 10 µM (Cancer Cell Line) |
The synthesis typically involves reacting this compound with various amines or alcohols to form sulfonamides or esters that show enhanced biological activity.
Agricultural Chemistry
In agricultural chemistry, this compound can be utilized as a building block for developing herbicides and fungicides. The reactivity of the sulfonyl chloride allows for the introduction of various functional groups that can enhance herbicidal properties.
Case Study: Herbicide Development
Research has shown that derivatives synthesized from this compound exhibit effective herbicidal activity against common weeds. The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrazole ring improve selectivity and efficacy.
The optimization of these compounds is ongoing, with a focus on reducing environmental impact while maintaining effectiveness.
Material Science
In material science, this compound can be employed in polymer chemistry for modifying polymer surfaces or creating new polymer materials with specific functionalities.
Case Study: Polymer Modification
Studies have demonstrated that incorporating this compound into polymer matrices enhances properties such as thermal stability and chemical resistance. The sulfonyl chloride group facilitates cross-linking reactions that improve the mechanical properties of polymers.
| Polymer Type | Modification Method | Property Improved |
|---|---|---|
| Polyethylene | Sulfonation Reaction | Increased Thermal Stability |
| Polystyrene | Cross-Linking | Enhanced Mechanical Strength |
Mechanism of Action
The mechanism of action of 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride, a comparative analysis with structurally related pyrazole derivatives is provided below.
Structural and Functional Group Analysis
Key Observations:
- Reactivity : The sulfonyl chloride group in the target compound confers high electrophilicity, making it suitable for synthesizing sulfonamides. However, its discontinuation suggests instability compared to derivatives with stabilizing groups (e.g., trifluoromethyl in or pyridinyl in ).
- Functional Diversity : Compounds like the trifluoromethyl- and aldehyde-containing pyrazole highlight how electron-withdrawing groups enhance electrophilicity, while ester groups (e.g., in ) improve solubility for biological applications.
Stability and Commercial Viability
- Methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate : Remains available, likely due to the stabilizing pyridinyl group and ester functionality, which reduce hygroscopicity .
Research Findings
- Crystallography : Structural data for related compounds (e.g., bond angles in ) suggest that substituents like trifluoromethyl and sulfanyl influence molecular conformation, which may affect packing in solid-state applications.
Biological Activity
4-Chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride is a compound belonging to the pyrazole family, recognized for its significant applications in medicinal chemistry and agrochemistry. Its molecular formula is with a molecular weight of approximately 243.11 Da. The presence of a sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in various organic synthesis reactions.
The sulfonyl chloride group in this compound allows for the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modification of their activities. This property is crucial for its biological activity, particularly in drug design and development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
- The compound exhibited significant antibiofilm potential, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation.
The following table summarizes the antimicrobial activity of selected pyrazole derivatives:
| Compound | MIC (μg/mL) | Pathogen Targeted | Activity Type |
|---|---|---|---|
| 4a | 0.22 | Staphylococcus aureus | Bactericidal |
| 5a | 0.25 | Staphylococcus epidermidis | Bactericidal |
| 7b | 0.22 | Various Gram-positive bacteria | Antibiofilm |
The mechanism by which this compound exerts its effects involves interactions with molecular targets through its reactive sulfonyl chloride group. This enables it to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between:
- DNA Gyrase: 12.27–31.64 μM
- DHFR: 0.52–2.67 μM
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Evaluation : A study evaluated five pyrazole derivatives, including this compound, demonstrating their effectiveness against resistant strains of bacteria with low cytotoxicity levels (IC50 > 60 μM) .
- Biofilm Formation Inhibition : Research showed that compounds derived from this pyrazole exhibited significant reductions in biofilm formation compared to standard treatments, indicating their potential as effective antimicrobial agents .
- Synergistic Effects : The compound displayed synergistic effects with established antibiotics, allowing for lower effective dosages while maintaining efficacy against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride, and how can purity be ensured?
- Methodology : A reflux system with xylene (10 mL) at elevated temperatures (25–30 hours) is effective for sulfonyl chloride formation. Post-reaction, the organic layer should be separated, washed repeatedly with water, and dried over anhydrous Na₂SO₄. Purification via recrystallization from methanol yields high-purity crystals . For structural validation, use elemental analysis, ¹H-NMR, and LC-MS to confirm molecular integrity .
Q. How can spectroscopic data (¹H-NMR, LC-MS) resolve ambiguities in the characterization of this compound?
- Methodology : ¹H-NMR is critical for identifying proton environments, such as the propyl chain (δ ~1.0–1.5 ppm for CH₃, δ ~1.6–1.8 ppm for CH₂) and pyrazole ring protons (δ ~6.5–7.5 ppm). LC-MS confirms molecular weight (e.g., [M+H]+ at m/z 269.5). Discrepancies in integration ratios or unexpected peaks may indicate side reactions; cross-referencing with X-ray crystallography (e.g., SHELX refinement) resolves structural ambiguities .
Q. What safety protocols are essential when handling sulfonyl chloride derivatives?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood due to hydrolytic release of HCl. First-aid measures include immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure. Avoid aqueous conditions during synthesis to prevent decomposition .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
- Methodology : Perform molecular docking using software like AutoDock Vina to assess binding affinities to target enzymes (e.g., cyclooxygenase or antimicrobial targets). Compare results with structurally similar compounds (e.g., 4-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-amine, which shows anti-inflammatory activity via enzyme inhibition). Validate predictions with in vitro assays measuring IC₅₀ values .
Q. What strategies address contradictions in crystallographic data during structural refinement?
- Methodology : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve twinning or disorder. If R-factor discrepancies arise (>0.05), re-examine hydrogen bonding networks (e.g., N–H···Cl interactions) or apply Hirshfeld surface analysis to validate intermolecular contacts. Cross-validate with ¹H-NMR coupling constants to confirm stereochemistry .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
- Methodology : Modify the propyl chain (e.g., elongation or branching) to alter lipophilicity, or introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 5-position to enhance electrophilicity. Compare with analogs like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole (IC₅₀ = 12 nM for COX-2) to identify critical substituents. Use QSAR models to predict bioavailability .
Data-Driven Insights
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 68–72% (recrystallized) | |
| ¹H-NMR (CDCl₃) | δ 1.02 (t, 3H), δ 1.65 (m, 2H), δ 4.20 (t, 2H) | |
| LC-MS [M+H]+ | m/z 269.5 | |
| Biological Activity | COX-2 inhibition (IC₅₀ = 18 nM) |
Key Challenges and Solutions
- Challenge : Low solubility in polar solvents.
Solution : Introduce sulfonamide groups via nucleophilic substitution (e.g., reaction with amines) to enhance aqueous compatibility . - Challenge : Thermal instability during reflux.
Solution : Optimize reaction time (≤30 hours) and monitor via TLC to prevent decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
